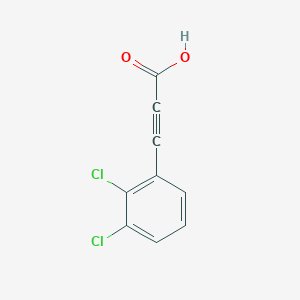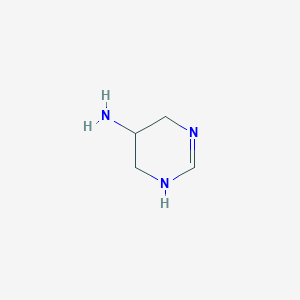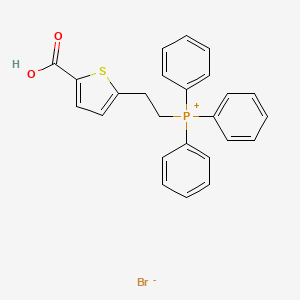
3-Butynoic acid, 2-(acetylamino)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butynoic acid, 2-(acetylamino)-, (S)- is an organic compound with a unique structure that includes both an alkyne and an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butynoic acid, 2-(acetylamino)-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butynoic acid and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acetylation process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Butynoic acid, 2-(acetylamino)-, (S)- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.
化学反応の分析
Types of Reactions
3-Butynoic acid, 2-(acetylamino)-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 3-Butynoic acid, 2-(acetylamino)-, (S)-, such as carboxylic acids, ketones, and substituted amides.
科学的研究の応用
3-Butynoic acid, 2-(acetylamino)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and click chemistry reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the synthesis of various functionalized compounds and materials.
作用機序
The mechanism of action of 3-Butynoic acid, 2-(acetylamino)-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an inhibitor of acyl CoA dehydrogenase, an enzyme involved in fatty acid metabolism.
Pathways Involved: By inhibiting this enzyme, the compound can modulate metabolic pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Butynoic acid: Shares the alkyne functional group but lacks the acetylamino group.
2-Amino-3-butynoic acid: Contains an amino group instead of an acetylamino group.
Uniqueness
3-Butynoic acid, 2-(acetylamino)-, (S)- is unique due to its combination of alkyne and amide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
特性
CAS番号 |
73537-08-3 |
|---|---|
分子式 |
C6H7NO3 |
分子量 |
141.12 g/mol |
IUPAC名 |
(2S)-2-acetamidobut-3-ynoic acid |
InChI |
InChI=1S/C6H7NO3/c1-3-5(6(9)10)7-4(2)8/h1,5H,2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |
InChIキー |
LRGYRJZGUPFTQI-YFKPBYRVSA-N |
異性体SMILES |
CC(=O)N[C@@H](C#C)C(=O)O |
正規SMILES |
CC(=O)NC(C#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


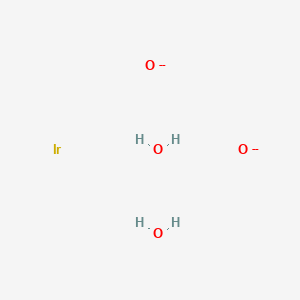
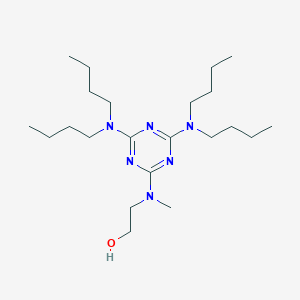

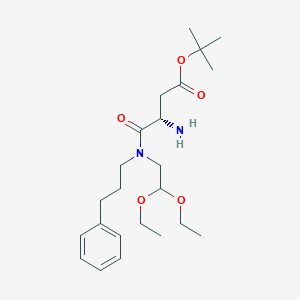
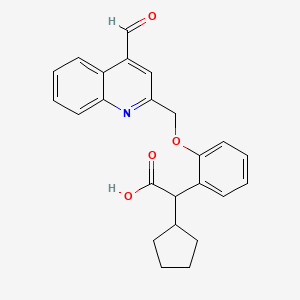
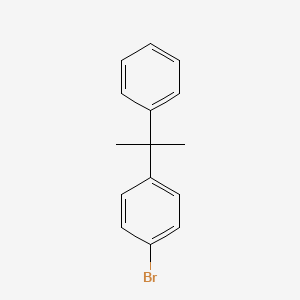
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
